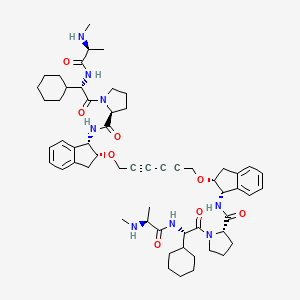
PHT-427
Übersicht
Beschreibung
PHT-427 is an inhibitor of the serine/threonine kinases Akt and phosphoinositide-dependent protein kinase-1 (PDPK1) with Ki values of 2.7 and 5.2 μM, respectively, that selectively binds to the pleckstrin homology binding domain of both kinases. This compound (10 µM) inhibits PDPK1 and Akt autophosphorylation in BxPC-3 prostate cancer cells. In vivo, this compound (125-250 mg/kg) reduces tumor growth in BxPC-3, Panc-1, MiaPaCa-2, PC3, SK-OV-3, A549, and MCF-7 xenograft mouse models, with up to 80% reduction in growth for those containing PIK3CA mutations. This compound (200 mg/kg) also enhances the antitumor effect of paclitaxel in an MCF-7 breast cancer xenograft mouse model.
This compound is an AKT inhibitor that inhibits AKT and PDPK1 at low micromolar concentrations in numerous cancer cell lines and exhibits good oral anti-tumor activity in mouse xenograft models. This compound reduces the phosphorylation of AKT and PDPK1. Following the administration of a single oral dose of this compound to mice bearing BxPC-3 human pancreatic tumor xenografts, this compound inhibited the phosphorylation of both Akt and PDPK1 as well as downstream targets maximally at 8–12 h after administration corresponding to its peak plasma concentration, with PDPK1 inhibition extending to 24 hr.
Wissenschaftliche Forschungsanwendungen
Inhibition des AKT/PDK1-Signalwegs
PHT-427 ist bekannt dafür, den AKT/PDK1-Signalweg zu hemmen, der eine entscheidende Rolle bei der Aktivierung von Proliferations- und Überlebenswegen in Krebszellen spielt {svg_1}. Dies macht es zu einem potenziellen Therapeutikum zur Behandlung verschiedener Krebsarten.
Behandlung von Plattenepithelkarzinomen des Kopf- und Halsbereichs (HNSCC)
Forschungen haben gezeigt, dass this compound Potenzial als Behandlung für HNSCC hat {svg_2}. In einer Studie wurden this compound-beladene polymere Nanopartikel auf Basis von α-Tocopherylsuccinat (α-TOS) verwendet, um die Antitumorwirkung von this compound an HNSCC zu bewerten {svg_3}. Das Vorhandensein von this compound verstärkte seine antiproliferative und proapoptotische Aktivität signifikant, indem es den PI3K/AKT/PDK1-Signalweg inaktivierte {svg_4}.
Targeting der Pleckstrin-Homologie (PH)-Domäne
This compound wurde entwickelt, um an die Pleckstrin-Homologie (PH)-Domäne von Signalmolekülen zu binden, die wichtig für Krebs sind {svg_5}. Die PH-Domäne ist ein Bereich, der in vielen menschlichen Proteinen vorkommt und eine entscheidende Rolle bei der Zellsignalisierung spielt {svg_6}.
Antitumor-Aktivität
This compound hat eine signifikante in vivo Antitumoraktivität mit minimaler Toxizität gezeigt {svg_7}. Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Krebstherapeutikum.
Kombinationstherapie
Studien haben gezeigt, dass this compound eine mehr als additive Antitumoraktivität hat, wenn es mit anderen Behandlungen wie Paclitaxel bei Brustkrebs und Erlotinib bei nicht-kleinzelligem Lungenkrebs kombiniert wird {svg_8}. Dies deutet darauf hin, dass this compound als Teil eines Kombinationstherapie-Regimes verwendet werden könnte, um die Wirksamkeit bestehender Behandlungen zu verbessern.
Behandlung von PIK3CA-mutanten Tumoren
Tumoren mit PIK3CA-Mutation erwiesen sich als am empfindlichsten gegenüber this compound, was darauf schließen lässt, dass diese Verbindung besonders effektiv bei der Behandlung dieser Art von Krebs sein könnte {svg_9}.
Wirkmechanismus
Target of Action
PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .
Mode of Action
This compound binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .
Biochemical Pathways
The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by this compound . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, this compound disrupts this pathway, leading to antitumor activity .
Pharmacokinetics
The pharmacokinetics of this compound show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, this compound inhibits the growth of human tumor xenografts in immunodeficient mice .
Result of Action
The presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with this compound produce high oxidative stress levels that induce apoptosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, in a study evaluating the antitumor potential of this compound against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical this compound produced significant inhibition of tumor growth without adverse effects on normal skin .
Biochemische Analyse
Biochemical Properties
PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . This compound inhibits Akt and PDPK1 signaling and their downstream targets .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of this compound significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .
Molecular Mechanism
This compound binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of this compound involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .
Temporal Effects in Laboratory Settings
When given orally, this compound inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, this compound caused no weight loss or change in blood chemistry .
Dosage Effects in Animal Models
The antitumor potential of this compound was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical this compound produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .
Eigenschaften
IUPAC Name |
4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNRBKPCPJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658014 | |
| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191951-57-1 | |
| Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHT-427 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHT-427 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

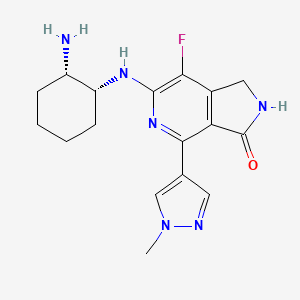
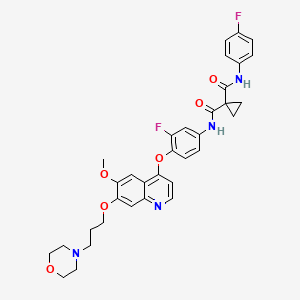
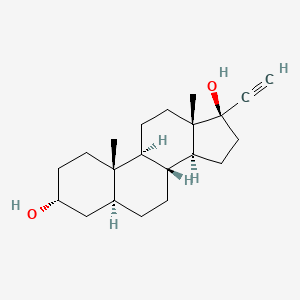

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
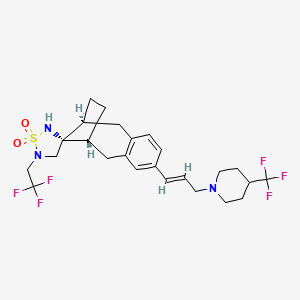
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)

